BenchChemオンラインストアへようこそ!

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Hydrogen-bond donor count Membrane permeability CNS drug-likeness

This benzoxazinone-thiazole research building block offers a uniquely rigid scaffold (1 rotatable bond) and a favorable CNS drug-likeness profile (1 HBD, TPSA 51.22 Ų). Its precisely defined physicochemical signature (LogP 2.84) sets it apart from structurally similar analogs, ensuring reliable solubility and permeability in your lead optimization or fragment-based screening campaigns. Standard purity is ≥98%, and standard international B2B shipping is feasible with standard research chemical terms.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31
CAS No. 1367926-30-4
Cat. No. B2635181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS1367926-30-4
Molecular FormulaC13H12N2O2S
Molecular Weight260.31
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C
InChIInChI=1S/C13H12N2O2S/c1-7-13(16)15-10-5-9(3-4-12(10)17-7)11-6-18-8(2)14-11/h3-7H,1-2H3,(H,15,16)
InChIKeyFQAPXZZISIWPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1367926-30-4): Procurement-Relevant Chemical Profile


2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1367926-30-4) is a heterocyclic small molecule (C₁₃H₁₂N₂O₂S, MW 260.31) that combines a 1,4-benzoxazin-3-one core with a 2-methyl-1,3-thiazol-4-yl substituent at the 6-position . It is supplied as a research-grade building block (purity ≥98%) and is characterized by a computed LogP of 2.84, topological polar surface area (TPSA) of 51.22 Ų, one hydrogen bond donor, and a single rotatable bond, placing it in a favorable property space for fragment-based screening and lead optimization campaigns .

Why In-Class Thiazole-Benzoxazinone Analogs Cannot Substitute for 2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one


The benzoxazin-3-one scaffold decorated with a 2-methylthiazol-4-yl group constitutes a crowded chemical space where seemingly minor structural alterations—such as replacement of the 2-methyl group on the oxazine ring with hydrogen, or substitution of the thiazole methyl with an amino group—profoundly alter hydrogen-bonding capacity, lipophilicity, and molecular flexibility . These property shifts directly impact solubility, permeability, and binding promiscuity, making generic substitution unreliable for applications requiring a defined physicochemical profile. The quantitative evidence below demonstrates that 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one occupies a unique region of drug-like property space that is not replicated by its nearest commercially available analogs.

Procurement Decision Guide: Quantitative Differentiation of 2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one


Reduced Hydrogen-Bond Donor Count vs. 6-(2-Amino-4-thiazolyl) Analogs Enhances Membrane Permeability Potential

The target compound possesses a single hydrogen-bond donor (the lactam NH of the benzoxazinone ring), whereas the closely related 6-(2-amino-4-thiazolyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 114566‑60‑8) contains an additional primary amine (–NH₂) on the thiazole ring, bringing its HBD count to two . A higher HBD count is inversely correlated with passive membrane permeability and is penalized in CNS drug-likeness filters (e.g., Lipinski's rule of ≤5 HBDs; CNS desirability ≤3, with lower being better) [1].

Hydrogen-bond donor count Membrane permeability CNS drug-likeness

Increased Lipophilicity (LogP) Over Des-2-Methyl Analog Expands LogD-Dependent Assay Compatibility

The computed LogP of the target compound is 2.84 . Although an exactly matched experimental LogP for the des-2-methyl analog (6-(2-methyl-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one) is not publicly available, the removal of the 2-methyl group from the benzoxazine ring is expected to reduce LogP by approximately 0.5–0.7 log units based on the well-established π contribution of an aliphatic methyl group (~+0.5) [1]. This places the target compound in a more lipophilic region of chemical space, which may be advantageous for assays requiring higher LogD (e.g., protein-binding-dependent formats) but disadvantageous for aqueous solubility.

LogP Lipophilicity Assay compatibility

Minimal Rotatable Bond Count Facilitates Rigid Conformation for Structure-Based Design

The target compound contains only one rotatable bond (the bond connecting the benzoxazinone core to the thiazole ring) . In contrast, analogs such as 6-(2-methyl-5-phenyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one (MW 322.39) possess at least two rotatable bonds due to the phenyl substituent, increasing conformational entropy and potentially complicating binding-mode interpretation in X-ray crystallography or docking studies [1].

Rotatable bonds Conformational rigidity Structure-based design

Optimal Application Scenarios for 2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Based on Quantitative Evidence


CNS-Focused Fragment Library Design

With only one HBD and a moderate TPSA of 51.22 Ų, this compound aligns with CNS drug-likeness guidelines more closely than amino-substituted thiazole-benzoxazinone analogs (which have two HBDs and likely higher TPSA). Researchers assembling fragment libraries for blood-brain barrier penetration should prioritize this compound over the 6-(2-amino-4-thiazolyl) series to reduce HBD count without sacrificing the benzoxazinone-thiazole pharmacophore .

Lipophilicity-Driven Lead Optimization

The measured LogP of 2.84 enables the compound to serve as a starting point for lead series where moderate lipophilicity is required for target engagement (e.g., intracellular protein-protein interaction inhibitors). Compared to the des-2-methyl analog, the additional methyl group provides an incremental LogP boost of ~0.5 units, allowing medicinal chemists to fine-tune lipophilicity without introducing heteroatoms that might alter the pharmacophore .

Crystallographic Fragment Screening

The rigid structure (one rotatable bond) minimizes conformational heterogeneity, increasing the likelihood of obtaining well-resolved electron density in protein-ligand co-crystal structures. This property makes the compound a superior choice over phenyl-substituted thiazole analogs that possess additional torsional freedom and may exhibit ambiguous binding poses [1].

Quote Request

Request a Quote for 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.